molecular formula C13H14Cl2O3 B1360687 7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid CAS No. 898765-54-3

7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid

Cat. No. B1360687
M. Wt: 289.15 g/mol
InChI Key: PPNBZMLWDZFQBB-UHFFFAOYSA-N
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Description

“7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid” is a complex organic compound. It likely contains a heptanoic acid group (a seven-carbon chain ending with a carboxylic acid group) and a 3,5-dichlorophenyl group (a phenyl ring with chlorine atoms at the 3rd and 5th positions) .


Synthesis Analysis

The synthesis of similar compounds often involves reactions such as chlorination, hydrolysis, and coupling . For instance, 3,5-dichlorobenzoyl chloride can react with arylamine compounds to produce dichlorobenzamide derivatives .


Molecular Structure Analysis

The molecular structure of similar compounds can be determined using techniques like X-ray crystallography . The compound likely has a complex structure due to the presence of the heptanoic acid group and the 3,5-dichlorophenyl group .


Chemical Reactions Analysis

Similar compounds can undergo various chemical reactions. For example, boronic acids can participate in Suzuki–Miyaura coupling, a widely-used carbon–carbon bond-forming reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. For instance, the compound’s molecular weight can be determined using mass spectrometry .

Scientific Research Applications

    Antidiabetic Research

    • Results : Among the tested compounds, 7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid exhibited promising PTP-1B inhibitory activity .

    Chiral Drug Intermediates

    • Results : This approach enables the production of enantiomerically pure drug candidates .

    Anti-Inflammatory Research

    • Results : These compounds could modulate inflammatory responses .

Safety And Hazards

The safety and hazards associated with a compound depend on its specific properties. For example, 3-(3,5-Dichlorophenyl)propionic acid is considered hazardous and can cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

Biocatalysis is becoming a key tool in the synthesis of complex organic compounds, including chiral drug intermediates . This approach offers high selectivity and can be conducted under mild conditions, making it a promising direction for future research.

properties

IUPAC Name

7-(3,5-dichlorophenyl)-7-oxoheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Cl2O3/c14-10-6-9(7-11(15)8-10)12(16)4-2-1-3-5-13(17)18/h6-8H,1-5H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPNBZMLWDZFQBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C(=O)CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20645295
Record name 7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid

CAS RN

898765-54-3
Record name 3,5-Dichloro-ζ-oxobenzeneheptanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898765-54-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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